Methyl 3-ethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-ethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethylpyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethylpyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Methyl 3-ethylpyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceutical drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-ethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 3-ethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
These compounds share similar structural features but differ in their chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-ethylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-8(7(10)11-2)4-5-9-6-8/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLWQWMWTYRUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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